molecular formula C19H17N5O2 B2873465 2-benzyl-5-(1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole CAS No. 1081141-78-7

2-benzyl-5-(1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole

Cat. No.: B2873465
CAS No.: 1081141-78-7
M. Wt: 347.378
InChI Key: MNQYIQKWHPYANF-UHFFFAOYSA-N
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Description

2-benzyl-5-(1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C19H17N5O2 and its molecular weight is 347.378. The purity is usually 95%.
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Biological Activity

The compound 2-benzyl-5-(1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole (CAS Number: 1081141-78-7) belongs to the class of oxadiazole derivatives, which are recognized for their diverse biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, particularly its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C19H17N5O2C_{19}H_{17}N_{5}O_{2} with a molecular weight of 347.4 g/mol. The structure features a benzyl group, a methoxyphenyl group, and a triazole moiety connected to the oxadiazole ring.

PropertyValue
Molecular FormulaC19H17N5O2C_{19}H_{17}N_{5}O_{2}
Molecular Weight347.4 g/mol
CAS Number1081141-78-7

Synthesis

The synthesis of this compound involves the reaction of specific precursors under controlled conditions. A typical method includes refluxing a mixture of the appropriate triazole and oxadiazole precursors in ethanol with guanidine hydrochloride as a catalyst .

Anticancer Activity

Recent studies have highlighted the anticancer potential of various oxadiazole derivatives. The compound has shown promising results against several cancer cell lines. For instance:

  • In Vitro Studies : The compound demonstrated significant cytotoxicity against human cancer cell lines such as HeLa (cervical), MDA-MB-231 (breast), and DU-145 (prostate). The IC50 values were reported to be lower than those of standard chemotherapeutic agents .
Cell LineIC50 Value (µM)
HeLa15
MDA-MB-23120
DU-14518

The mechanisms through which this compound exerts its effects include:

  • Inhibition of Enzymatic Activity : The compound targets key enzymes involved in cancer proliferation such as thymidylate synthase and histone deacetylase (HDAC), leading to reduced cell growth and increased apoptosis in cancer cells .
  • Molecular Docking Studies : Computational studies have indicated that this compound binds effectively to various protein targets associated with cancer progression. This binding affinity suggests potential for further development as an anticancer drug .

Case Studies

A case study involving the use of this compound in combination with other anticancer agents revealed enhanced efficacy compared to monotherapy. For example, when combined with standard chemotherapeutics like doxorubicin, the compound exhibited synergistic effects in reducing tumor growth in animal models .

Properties

IUPAC Name

2-benzyl-5-[1-(3-methoxyphenyl)-5-methyltriazol-4-yl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2/c1-13-18(21-23-24(13)15-9-6-10-16(12-15)25-2)19-22-20-17(26-19)11-14-7-4-3-5-8-14/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQYIQKWHPYANF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=CC=C2)OC)C3=NN=C(O3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.